molecular formula C16H6F12OP+ B102069 Bis(3,5-bis(trifluoromethyl)phenyl)phosphine oxide CAS No. 15979-14-3

Bis(3,5-bis(trifluoromethyl)phenyl)phosphine oxide

Cat. No. B102069
CAS RN: 15979-14-3
M. Wt: 473.17 g/mol
InChI Key: KQBXBLCCVYVZAV-UHFFFAOYSA-N
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Description

“Bis(3,5-bis(trifluoromethyl)phenyl)phosphine oxide” is a phosphine oxide compound. It is related to “Tris[3,5-bis(trifluoromethyl)phenyl]phosphine”, which is used as a ligand and is useful as a catalyst in various reactions .


Synthesis Analysis

While specific synthesis methods for “Bis(3,5-bis(trifluoromethyl)phenyl)phosphine oxide” were not found, related compounds such as “Bis(3,5-di(trifluoromethyl)phenyl)phosphine” are known to be used as catalysts in various reactions, including Buchwald-Hartwig Cross Coupling, Suzuki-Miyaura coupling, Stille coupling, Sonogashira coupling, Negishi coupling, Hiyama coupling, and Heck reaction .


Chemical Reactions Analysis

“Bis(3,5-bis(trifluoromethyl)phenyl)phosphine oxide” is likely to be involved in various chemical reactions. As mentioned earlier, related compounds are known to be used as catalysts in various reactions, including Buchwald-Hartwig Cross Coupling, Suzuki-Miyaura coupling, Stille coupling, Sonogashira coupling, Negishi coupling, Hiyama coupling, and Heck reaction .

Scientific Research Applications

Synthesis and Material Development

Bis(3,5-bis(trifluoromethyl)phenyl)phosphine oxide has been studied extensively in the synthesis and characterization of novel materials. For instance, it has been used in the preparation of novel polyimides with high glass transition temperatures, excellent thermal stability, and good solubility in organic solvents. These polyimides, derived from various diamine monomers containing fluorine and phosphine oxide, show potential for use in high-performance materials due to their outstanding thermal and adhesive properties (Jeong, Kim, & Yoon, 2001), (Myung, Kim, & Yoon, 2003).

Polymer Science

The compound is involved in the synthesis of various polymeric materials. For example, it has been used in the synthesis of fluorinated polyimides, which are notable for their high glass transition temperatures and excellent solubility. These properties make them suitable for applications in the field of polymer science and engineering (Zhu, Zhao, Cai, Meng, & Qing, 2007).

Adhesive and Photoreactive Properties

Studies have shown that copolyimides prepared from bis(3,5-bis(trifluoromethyl)phenyl)phosphine oxide demonstrate excellent solubility in organic solvents and possess good thermal stability. These materials also exhibit useful adhesive and photoreactive properties, indicating potential applications in coatings and photoresist technologies (Wang, Wu, Ding, Yang, & Zhang, 2008).

Flame Retardance in Polymers

Additionally, bis(3,5-bis(trifluoromethyl)phenyl)phosphine oxide has been used in the development of flame-retardant materials. For instance, its incorporation into poly(ethylene terephthalate) copolymers has led to improved flame retarding behavior, higher glass transition temperatures, and enhanced thermal stability, making it a valuable component in the development of fire-resistant materials (Wang, Wang, & Yan, 2000).

properties

IUPAC Name

bis[3,5-bis(trifluoromethyl)phenyl]-oxophosphanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H6F12OP/c17-13(18,19)7-1-8(14(20,21)22)4-11(3-7)30(29)12-5-9(15(23,24)25)2-10(6-12)16(26,27)28/h1-6H/q+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQBXBLCCVYVZAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C(F)(F)F)[P+](=O)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H6F12OP+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80475954
Record name Bis[3,5-bis(trifluoromethyl)phenyl](oxo)phosphanium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80475954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

473.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bis(3,5-bis(trifluoromethyl)phenyl)phosphine oxide

CAS RN

15979-14-3
Record name Bis[3,5-bis(trifluoromethyl)phenyl](oxo)phosphanium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80475954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
24
Citations
S Pailloux, EN Duesler, KA Smith, RT Paine… - Main Group …, 2009 - Taylor & Francis
A direct, Grignard reagent-based route for the syntheses of [2-(CF 3 )C 6 H 4 ] 2 P(O)H (1) and [3,5-(CF 3 ) 2 C 6 H 3 ] 2 P(O)H (2) has been developed and the isolation and …
Number of citations: 4 www.tandfonline.com
C A. Busacca, J C. Lorenz, P Sabila… - Organic …, 2003 - Wiley Online Library
Abstract Bis [3, 5‐bis (trifluoromethyl) phenyl]‐phosphine oxide 3, 5‐Bis (trifluoromethyl) bromobenzene Diethyl phosphate Bis [3, 5‐bis (trifluoromethyl) phenyl] phosphine
Number of citations: 0 onlinelibrary.wiley.com
T Hayashi, S Hirate, K Kitayama, H Tsuji… - The Journal of …, 2001 - ACS Publications
In the palladium-catalyzed asymmetric hydrosilylation of styrene (3a) with trichlorosilane, several chiral monophosphine ligands, (R)-2-diarylphosphino-1,1‘-binaphthyls (2a−g), were …
Number of citations: 124 pubs.acs.org
HY Su, Y Song, MS Taylor - Organic & Biomolecular Chemistry, 2016 - pubs.rsc.org
A method for the preparation of chiral β-aminophosphines having substituted P-aryl groups is described. Ring-opening of cyclic sulfamidates with metal diarylphosphinites yields β-…
Number of citations: 16 pubs.rsc.org
NT McDougal, J Streuff, H Mukherjee, SC Virgil… - Tetrahedron letters, 2010 - Elsevier
Herein an efficient and direct copper-catalyzed coupling of oxazoline-containing aryl bromides with electron-deficient secondary phosphine oxides is reported. The resulting tertiary …
Number of citations: 102 www.sciencedirect.com
L McKinstry - 1994 - scholarworks.montana.edu
Intramolecular [4+ 2] cycloisomerization of ene-dienes and dien-ynes was effected with novel Rh (I) templates. The efficiency of cyclization was affected by steric and electronic …
Number of citations: 0 scholarworks.montana.edu
X Yu, S Zhang, Z Jiang, HS Zhang… - European Journal of …, 2020 - Wiley Online Library
A mild, efficient, convenient and scalable method to synthesize phosphinates via direct phosphorylation between R 2 P(O)H and ROH was developed. All aromatic substrates completed …
Z Yuan, S Wang, M Li, T Chen, J Fan, F Xiong, Q Li… - Green …, 2021 - pubs.rsc.org
An air and water insensitive visible light induced hydrophosphinylation of unactivated alkenes is reported. A small amount of a simple and cheap compound, salicylaldehyde, is used as …
Number of citations: 9 pubs.rsc.org
HM Bass - 2013 - trace.tennessee.edu
Stabilizing metal-ligand multiple bonds is important for the understanding of biological intermediates, as well as, for their use in group transfer reactions. Two considerations to make …
Number of citations: 3 trace.tennessee.edu
T Mino, K Watanabe, T Akiyama, Y Mizutani, K Miura… - Tetrahedron, 2018 - Elsevier
We previously reported the synthesis of BICMAP (1a) via 6-diphenylphosphino-2,3-dihydrobenzofuran as a key intermediate. However, we did not successfully synthesize BICMAP …
Number of citations: 4 www.sciencedirect.com

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